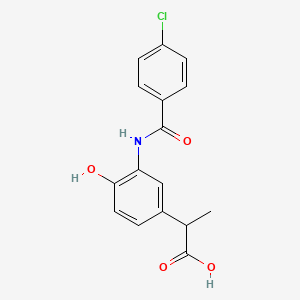
2-(3-((4-Chlorobenzoyl)amino)-4-hydroxyphenyl)propionic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-((4-Chlorobenzoyl)amino)-4-hydroxyphenyl)propionic acid is an organic compound with the molecular formula C16H13ClNO4. This compound is characterized by the presence of a chlorobenzoyl group, an amino group, a hydroxyphenyl group, and a propionic acid moiety. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-((4-Chlorobenzoyl)amino)-4-hydroxyphenyl)propionic acid typically involves multiple steps. One common method includes the reaction of 4-chlorobenzoyl chloride with 3-amino-4-hydroxybenzoic acid under controlled conditions to form the intermediate product. This intermediate is then reacted with propionic anhydride to yield the final compound. The reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-((4-Chlorobenzoyl)amino)-4-hydroxyphenyl)propionic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like potassium permanganate.
Reduction: The carbonyl group in the chlorobenzoyl moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom in the chlorobenzoyl group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxy group yields a ketone, while reduction of the carbonyl group yields an alcohol.
Applications De Recherche Scientifique
2-(3-((4-Chlorobenzoyl)amino)-4-hydroxyphenyl)propionic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects in treating certain diseases.
Industry: Used in the production of pharmaceuticals and fine chemicals.
Mécanisme D'action
The mechanism of action of 2-(3-((4-Chlorobenzoyl)amino)-4-hydroxyphenyl)propionic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(4-Chlorobenzoyl)propionic acid: Similar structure but lacks the amino and hydroxy groups.
4-Chlorobenzoyl chloride: Precursor in the synthesis of the compound.
3-Amino-4-hydroxybenzoic acid: Intermediate in the synthesis.
Uniqueness
2-(3-((4-Chlorobenzoyl)amino)-4-hydroxyphenyl)propionic acid is unique due to the presence of both amino and hydroxy groups, which confer distinct chemical reactivity and biological activity compared to similar compounds.
Propriétés
Numéro CAS |
51234-97-0 |
|---|---|
Formule moléculaire |
C16H14ClNO4 |
Poids moléculaire |
319.74 g/mol |
Nom IUPAC |
2-[3-[(4-chlorobenzoyl)amino]-4-hydroxyphenyl]propanoic acid |
InChI |
InChI=1S/C16H14ClNO4/c1-9(16(21)22)11-4-7-14(19)13(8-11)18-15(20)10-2-5-12(17)6-3-10/h2-9,19H,1H3,(H,18,20)(H,21,22) |
Clé InChI |
CVXCGRGLUOUZIE-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC(=C(C=C1)O)NC(=O)C2=CC=C(C=C2)Cl)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


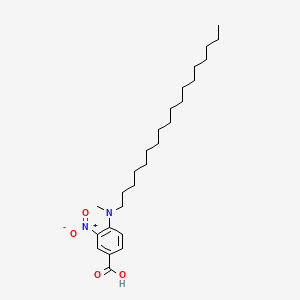
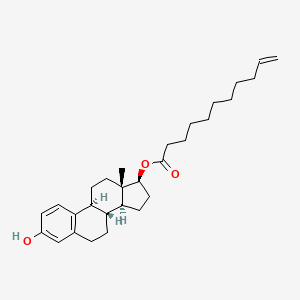
![1-Acetyl-5-[2-(methylthio)ethyl]-3-phenylimidazolidine-2,4-dione](/img/structure/B12675151.png)


![Sodium 6-nitrophenanthro[3,4-D]-1,3-dioxole-5-carboxylate](/img/structure/B12675171.png)
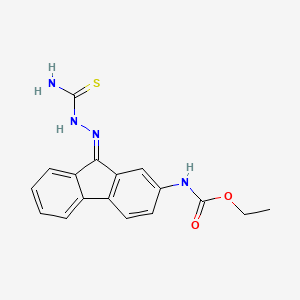
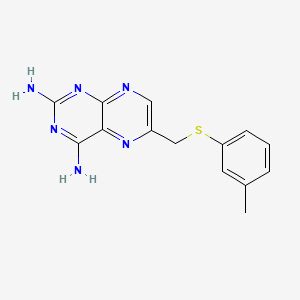

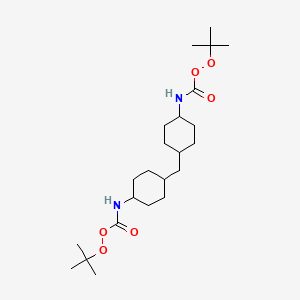

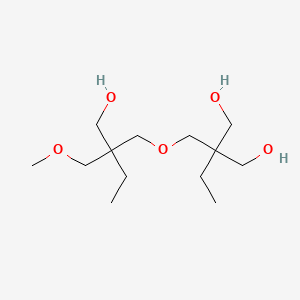
![2-Amino-4-[2-[2-(2-methoxyethoxy)ethoxy]ethyl]aminotoluene](/img/structure/B12675214.png)

